molecular formula C15H15NO4S B4967060 5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid

5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid

Cat. No.: B4967060
M. Wt: 305.4 g/mol
InChI Key: LPWIHLHQAIDQFY-UHFFFAOYSA-N
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Description

5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid is an organic compound belonging to the class of sulfanilides. These compounds are characterized by the presence of a sulfanilide moiety, which includes a sulfonamide group attached to a benzene ring. This compound has a molecular formula of C14H13NO4S and a molecular weight of 291.322 g/mol .

Mechanism of Action

Target of Action

The primary target of 5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid is Methionine aminopeptidase 2 . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.

Result of Action

Given its target, it is likely to have effects on protein synthesis and regulation within the cell

Preparation Methods

The synthesis of 5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid typically involves the reaction of 5-methyl-2-aminobenzoic acid with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfonic acids, amines, and substituted benzoic acids.

Scientific Research Applications

5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid has several scientific research applications:

Comparison with Similar Compounds

5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid can be compared with other sulfanilides, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other sulfanilides.

Properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-8-9-14(13(10-11)15(17)18)16(2)21(19,20)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWIHLHQAIDQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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